

Toxicological profile and health effects of Diundecyl phthalate

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Compound of Interest

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Diundecyl Phthalate: A Toxicological and Health Effects Review

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diundecyl phthalate (DUP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer in a variety of commercial and industrial applications. This technical guide provides a comprehensive overview of the current toxicological data and known health effects associated with DUP exposure. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential risks and mechanisms of action of this compound. This document summarizes key findings on acute, subchronic, reproductive, and developmental toxicity, as well as genotoxicity and carcinogenicity. Special attention is given to the role of Peroxisome Proliferator-Activated Receptors (PPARs) in mediating the biological effects of DUP. Quantitative data from pivotal studies are presented in tabular format for ease of comparison, and detailed experimental protocols for key toxicological assessments are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of complex biological processes.

Toxicological Profile

The toxicological profile of Diundececyyl Phthalate (DUP) is characterized by low acute toxicity but raises concerns regarding potential effects on the liver and the reproductive system with repeated exposure. The primary route of human exposure is expected to be oral, through the ingestion of contaminated food or dust.[1]

Acute Toxicity

DUP exhibits low acute toxicity via oral, dermal, and inhalation routes.

- Oral: The acute oral lethal dose (LD50) in rats is reported to be greater than 15,800 mg/kg body weight.[2][3]
- Dermal: The acute dermal LD50 in rabbits is greater than 7,900 mg/kg body weight.[2]
- Inhalation: The acute inhalation lethal concentration (LC50) in rats is greater than 1.8 mg/L for a 6-hour exposure.[2]

Skin and Eye Irritation and Sensitization

DUP is not considered to be a significant skin or eye irritant, nor a skin sensitizer.

- Skin Irritation: Studies in rabbits have shown DUP to be non-irritating to the skin.[2][3]
- Eye Irritation: Minimal eye irritation has been observed in rabbit studies.[2]
- Skin Sensitization: DUP did not induce skin sensitization in human patch tests.[2][3]

Repeated Dose Toxicity

The liver is a primary target organ for DUP-induced toxicity following repeated oral exposure.

A key 21-day feeding study in Fischer 344 rats established a No-Observed-Adverse-Effect Level (NOAEL) of approximately 282 mg/kg bw/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 1145 mg/kg bw/day, based on dose-related increases in liver weight.[3] At higher doses, increased liver and kidney weights were observed, along with indicators of peroxisome proliferation.[3]

Reproductive and Developmental Toxicity

The data on the reproductive and developmental toxicity of DUP are limited.

- **Reproductive Toxicity:** A 21-day repeated dose study in rats showed increased relative testes weight at high doses (1145 and 2305 mg/kg bw/d), but these values were within the historical control range.[3] A 4-week gavage study in rats at a single dose of 500 mg/kg/day reported decreased testicular weight and adverse effects on sperm count and motility.[2] However, dedicated fertility and reproductive toxicity studies are lacking.[3]
- **Developmental Toxicity:** No specific developmental toxicity studies for DUP have been identified.[3] However, studies on other high molecular weight phthalates suggest the potential for slight developmental effects, such as skeletal variations, at high doses.[3] A study on **diundecyl phthalate** (DUDP), a similar compound, showed small decreases in the anogenital distance of male rat fetuses and an increased incidence of supernumerary lumbar ribs at doses of 0.5 and 1 g/kg/day.[4]

Genotoxicity and Carcinogenicity

- **Genotoxicity:** DUP has tested negative in bacterial (Ames test) and mammalian (mouse lymphoma) mutation assays.[3] Based on data from the broader category of high molecular weight phthalates, DUP is considered unlikely to be genotoxic.[3]
- **Carcinogenicity:** No carcinogenicity studies are available for DUP.[3] Therefore, its carcinogenic potential cannot be determined.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on **Diundecyl Phthalate**.

Table 1: Acute Toxicity Data for **Diundecyl Phthalate**

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 15,800 mg/kg bw	[2],[3]
LD50	Rabbit	Dermal	> 7,900 mg/kg bw	[2],
LC50	Rat	Inhalation	> 1.8 mg/L (6-hour)	[2],
LD50	Mouse	Intraperitoneal	> 100 g/kg	

 Table 2: Repeated Dose and Reproductive Toxicity Data for **Diundecyl Phthalate**

Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
21 Days	Rat (Fischer 344)	Oral (feed)	~282 mg/kg bw/day	1145 mg/kg bw/day	Increased liver weight	[3]
28 Days	Rat (Sprague-Dawley)	Oral (gavage)	Not Established	500 mg/kg/day	Decreased testicular weight, reduced sperm count and motility	[2]

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

This protocol outlines the general methodology for a 28-day repeated dose oral toxicity study, which is a standard approach for evaluating the subchronic toxicity of a chemical. The key 21-day study on DUP by Barber et al. (1987) would have followed similar principles.[5][6]

Objective: To determine the potential adverse effects of a test substance administered orally in repeated doses over a 28-day period.

Test Animals: Young, healthy adult rodents (rats are the preferred species), with at least 5 males and 5 females per dose group.[5]

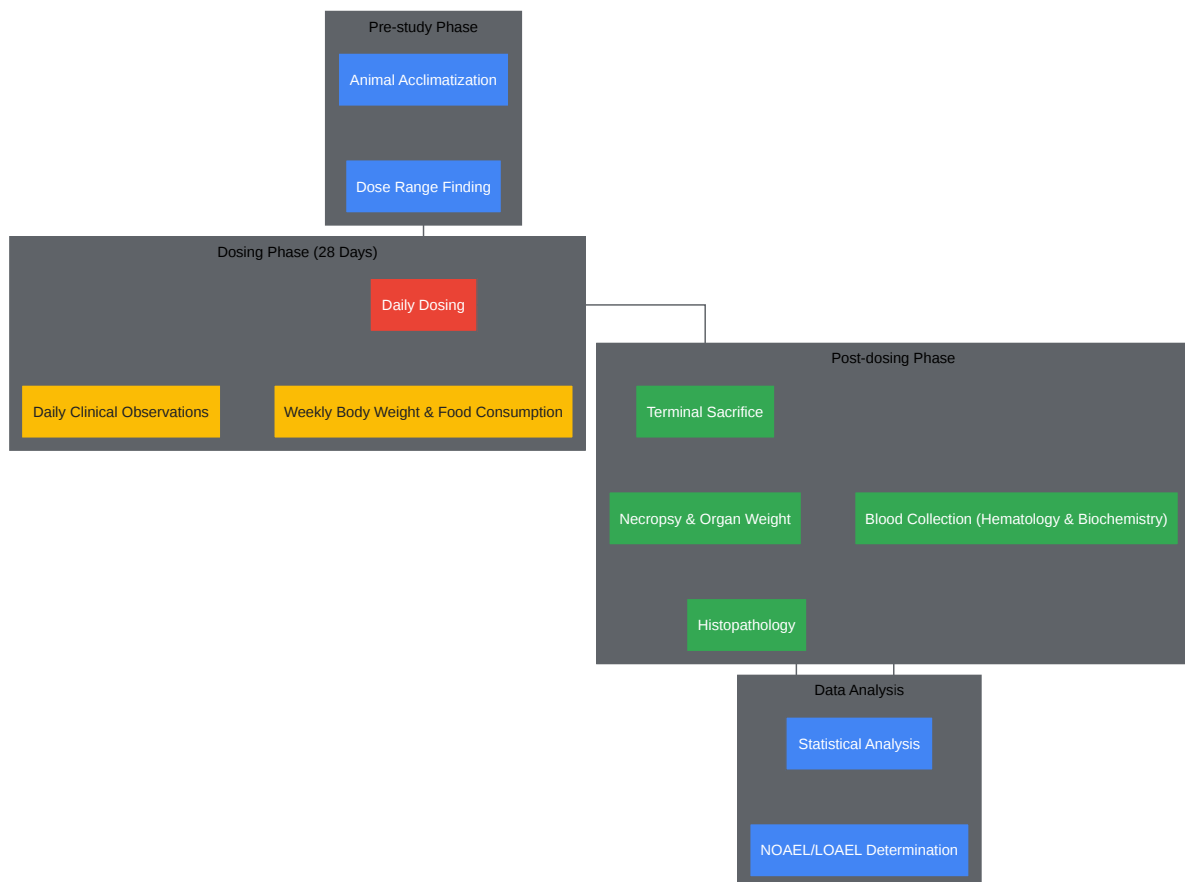
Administration of Test Substance: The test substance is administered orally, typically by gavage or mixed in the diet or drinking water, once daily for 28 days.[5]

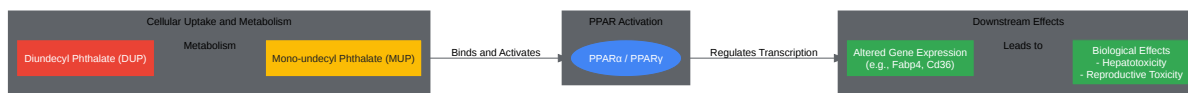
Dosage: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality. Subsequent doses are typically spaced to produce a gradation of toxic effects.[5]

Observations:

- **Clinical Observations:** Animals are observed daily for signs of toxicity.
- **Body Weight and Food/Water Consumption:** Measured weekly.
- **Hematology and Clinical Biochemistry:** Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[5]

Data Analysis: The data are analyzed to determine the nature of any toxic effects, the dose-response relationship, and to establish a No-Observed-Adverse-Effect Level (NOAEL).





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